Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide

Soluble Guanylyl Cyclase Nitric Oxide Signaling Enzyme Kinetics

Choose NS 2028 for its irreversible covalent binding to sGC heme, delivering single-digit nanomolar potency (IC50 17 nM cerebellum) and a sustained blockade that cannot be reversed by washout—critical for ex vivo vasorelaxation studies. Unlike ODQ, it provides a clean selectivity window with no activity on pGC or adenylyl cyclase. Ideal for chemoproteomics, target-engagement assays, and NO-cGMP pathway dissection in primary human endothelial cells and mouse brain homogenates.

Molecular Formula C19H12F2N2O3S
Molecular Weight 386.4 g/mol
Cat. No. B6015019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide
Molecular FormulaC19H12F2N2O3S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H12F2N2O3S/c20-17-7-6-12(8-18(17)21)19(24)22-13-9-14(23(25)26)11-16(10-13)27-15-4-2-1-3-5-15/h1-11H,(H,22,24)
InChIKeyHYSFVYGIMJZGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide: A High-Potency, Irreversible sGC Inhibitor for Specialized Research


The compound 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide, widely referenced by its development code NS 2028, is a synthetic small molecule belonging to the oxadiazolo-benzoxazin class [1]. It functions as a selective, cell-permeable, and irreversible inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC), the primary receptor for endogenous NO and a central mediator of cyclic GMP signaling [1]. Its primary utility in research procurement lies in its well-characterized, potent blockade of both basal and NO-stimulated sGC activity, making it a critical chemical probe for dissecting NO-cGMP pathways in cardiovascular, neuronal, and inflammatory models [1].

Why a General sGC Inhibitor Cannot Substitute for 3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide


Selecting a generic sGC inhibitor over 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide introduces significant experimental risk due to critical differences in binding kinetics, potency, and enzyme selectivity. Unlike the widely used, structurally distinct inhibitor ODQ, the target compound acts through an irreversible mechanism, forming a covalent adduct with the enzyme's heme cofactor, which results in sustained and non-competitive inhibition that cannot be easily reversed by washout [1]. This fundamental mechanistic difference translates into a quantifiable potency advantage, as the compound exhibits an IC50 of 17 nM in mouse cerebellum homogenates, making it approximately 4.7-fold more potent than ODQ (IC50 80 nM) in the same assay . Furthermore, its demonstrated inactivity against particulate guanylyl cyclase and adenylyl cyclase provides a defined selectivity window that is not guaranteed by other, less-characterized benzamide or sulfonamide analogs [1].

Product-Specific Quantitative Evidence Guide for 3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide (NS 2028)


Head-to-Head Potency Comparison with ODQ for sGC Inhibition in Mouse Cerebellum

In a direct in vitro comparison using the same experimental system, 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide demonstrates a substantial potency advantage over the common reference inhibitor ODQ. The target compound inhibited S-nitroso-glutathione-enhanced sGC activity with an IC50 of 17 nM, achieving approximately 4.7-fold greater potency than ODQ, which has an IC50 of 80 nM in this assay . This quantitative difference is a primary driver for its selection when high-affinity target engagement is required.

Soluble Guanylyl Cyclase Nitric Oxide Signaling Enzyme Kinetics

Irreversible Inhibition Kinetics Differentiates from Reversible Competitor ODQ

A defining feature of the target compound is its irreversible binding mechanism, which was formally characterized using a Kitz & Wilson kinetic analysis. The compound displayed an equilibrium dissociation constant (Ki) of 8 nM for the initial reversible step and a first-order rate constant (k3) of 0.2 min(-1) for the irreversible inactivation step [1]. This contrasts sharply with the reversible mechanism of action reported for ODQ. The irreversibility was functionally confirmed in tissue bath experiments, where the relaxant response to sodium nitroprusside was not restored after a 2-hour washout period [1].

Irreversible Inhibition Binding Kinetics Chemical Biology

Selectivity Validation Against Particulate Guanylyl Cyclase and Adenylyl Cyclase

The target compound's utility as a specific sGC probe is underpinned by its demonstrated lack of activity against related cyclases. At a concentration of 1 µM, the compound did not affect relaxant responses to atrial natriuretic factor (an activator of particulate guanylyl cyclase) in denuded rabbit aorta, nor did it inhibit the response to forskolin (an activator of adenylyl cyclase) [1]. This selectivity profile is a critical asset not uniformly established for other sGC inhibitors in the same experimental series, ensuring that observed biological effects can be confidently attributed to soluble guanylyl cyclase inhibition.

Selectivity Screening Particulate Guanylyl Cyclase Adenylyl Cyclase

Cellular Potency in Endothelial Cells Confirmed with IC50 = 30 nM

The compound's high biochemical potency translates effectively into a cellular context. In human cultured umbilical vein endothelial cells (HUVECs), it inhibited 3-morpholino-sydnonimine (SIN-1)-elicited cyclic GMP formation with an IC50 of 30 nM [1]. This demonstrates cell permeability and functional activity in a human primary cell model, supporting its use in ex vivo or cell-based NO signaling studies where such potency at low nanomolar concentrations is essential.

Cellular Assay Endothelial Cells cGMP Signaling

Optimal Research and Industrial Application Scenarios for 3,4-Difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide


Irreversible Blockade of NO-sGC-cGMP Signaling in Vascular Tissue Bath Studies

The compound's irreversible inhibition kinetics make it the premier choice for ex vivo vascular studies where a sustained blockade of sGC-dependent vasorelaxation is required. Functional data show it completely abolishes the relaxation response to sodium nitroprusside, with no recovery after a 2-hour washout, a feature not provided by reversible agents like ODQ [1]. This is critical for protocols designed to functionally isolate NO-sGC pathway components.

High-Sensitivity sGC Inhibition in Low-Abundance Tissue and Cellular Models

With its demonstrated single-digit nanomolar IC50 values (17 nM in cerebellum, 30 nM in HUVECs), the compound is optimally suited for research on mouse brain homogenates and primary human endothelial cells [1]. This high sensitivity enables robust target engagement in systems where sGC expression is low or sample material is limited, ensuring effective inhibition at low working concentrations.

Selective sGC Knockdown in the Presence of Parallel Cyclic Nucleotide Pathways

When studying cGMP-mediated processes, it is essential to distinguish between soluble and particulate guanylyl cyclase contributions. The compound's experimentally verified inability to inhibit pGC or adenylyl cyclase at 1 µM provides a clean pharmacological dissection tool [1]. This selectivity is superior to less-characterized sGC inhibitors, where cross-reactivity could confound data interpretation in complex biological matrices.

Chemical Biology Studies Requiring Irreversible Target Engagement

For chemoproteomics, target occupancy studies, or experiments involving compound washout to assess downstream signaling persistence, the irreversible binding mode offers a distinct advantage. Its interaction with the heme cofactor of sGC, evidenced by a shift in Soret absorption, provides a physical proof of engagement that can be monitored spectroscopically [1].

Quote Request

Request a Quote for 3,4-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.